N-(1-(Diethylcarbamoyl)ethyl)propionanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Diethylcarbamoyl)ethyl)propionanilide is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a diethylcarbamoyl group attached to an ethylpropionanilide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Diethylcarbamoyl)ethyl)propionanilide typically involves the reaction of propionanilide with diethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
Propionanilide+Diethylcarbamoyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Diethylcarbamoyl)ethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-(Diethylcarbamoyl)ethyl)propionanilide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-(Diethylcarbamoyl)ethyl)propionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenethyl-4-piperidinyl)propionanilide (Fentanyl): A well-known narcotic analgesic with similar structural features.
N-(1-Propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.
N-(1-(2-Phenoxyethyl)-4-piperidinyl)propionanilide: Another analog with variations in the phenethyl chain.
Uniqueness
N-(1-(Diethylcarbamoyl)ethyl)propionanilide is unique due to its specific diethylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
93142-63-3 |
---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N,N-diethyl-2-(N-propanoylanilino)propanamide |
InChI |
InChI=1S/C16H24N2O2/c1-5-15(19)18(14-11-9-8-10-12-14)13(4)16(20)17(6-2)7-3/h8-13H,5-7H2,1-4H3 |
InChI Key |
IVLVENGKFIEGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.